molecular formula C21H25N5O3 B15247615 5-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

5-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B15247615
M. Wt: 395.5 g/mol
InChI Key: NDMBBCVJXILSLG-UHFFFAOYSA-N
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Description

5-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a pyrazolopyrimidinone core, and a phenylpropanoyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multiple steps, including the formation of the piperidine ring, the attachment of the phenylpropanoyl group, and the construction of the pyrazolopyrimidinone core. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds and functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the phenylpropanoyl moiety can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

5-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: shares structural similarities with other pyrazolopyrimidinone derivatives and piperidine-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and development.

Properties

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

IUPAC Name

5-[[4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C21H25N5O3/c1-24-19-17(13-23-24)20(28)26(15-22-19)14-21(29)9-11-25(12-10-21)18(27)8-7-16-5-3-2-4-6-16/h2-6,13,15,29H,7-12,14H2,1H3

InChI Key

NDMBBCVJXILSLG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=O)N(C=N2)CC3(CCN(CC3)C(=O)CCC4=CC=CC=C4)O

Origin of Product

United States

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